![molecular formula C11H15NO2 B13996702 3-[(4-Methoxyphenoxy)methyl]azetidine CAS No. 1332301-08-2](/img/structure/B13996702.png)
3-[(4-Methoxyphenoxy)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxyphenoxy)methyl]azetidine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxyphenoxy group attached to the azetidine ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methoxyphenoxy)methyl]azetidine typically involves the reaction of 4-methoxyphenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 4-methoxyphenol reacts with a halomethyl azetidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic attack on the halomethyl azetidine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 3-[(4-Methoxyphenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxyphenoxy or 4-formylphenoxy derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
3-[(4-Methoxyphenoxy)methyl]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]azetidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
相似化合物的比较
- 3-[(3-Methoxyphenoxy)methyl]azetidine
- 3-[(4-Fluorophenoxy)methyl]azetidine
- 3-[(4-Methylphenoxy)methyl]azetidine
Comparison: 3-[(4-Methoxyphenoxy)methyl]azetidine is unique due to the presence of the methoxy group at the para position of the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity. For example, the methoxy group can donate electron density through resonance, making the phenoxy ring more nucleophilic and potentially enhancing its interactions with biological targets. In contrast, compounds with different substituents, such as fluorine or methyl groups, may exhibit different electronic properties and reactivity profiles, leading to variations in their applications and effectiveness.
属性
CAS 编号 |
1332301-08-2 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-2-4-11(5-3-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI 键 |
PYYYBJDMCNBVFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


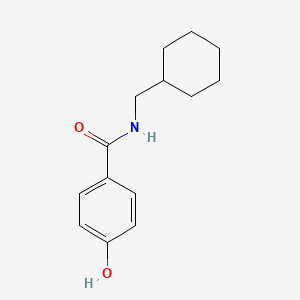


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
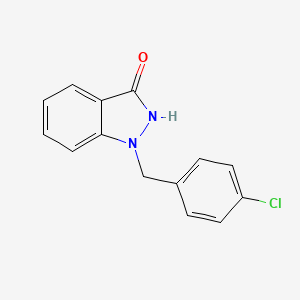
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)

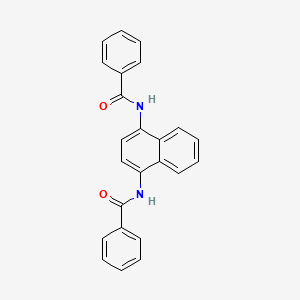
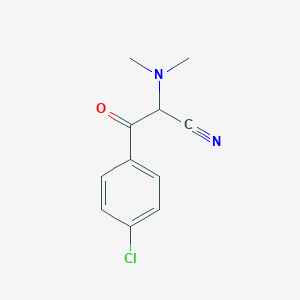
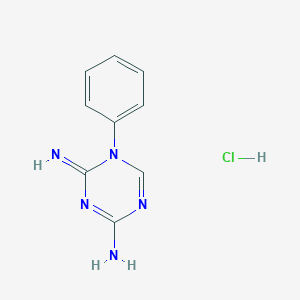
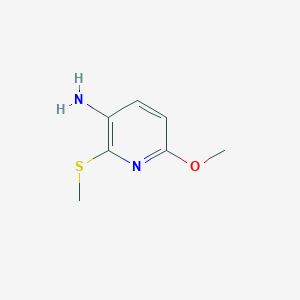
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
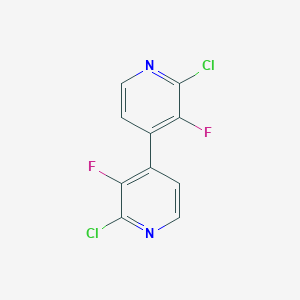
![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
